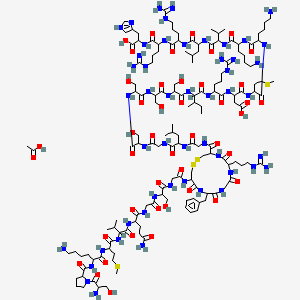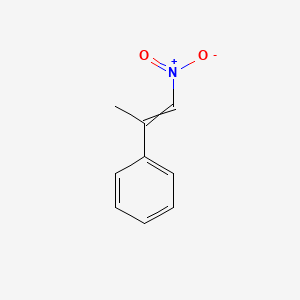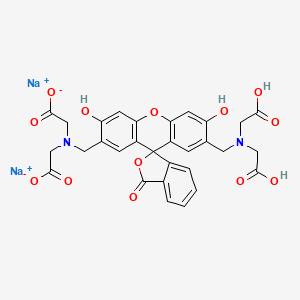
4-oxo-N-(4-hydroxyphenyl)retinamide
Übersicht
Beschreibung
4-oxo-N-(4-hydroxyphenyl)retinamide is a polar metabolite of fenretinide, a synthetic retinoid. This compound has shown significant potential in cancer treatment due to its ability to induce apoptosis in various cancer cell lines. Unlike other retinoids, this compound inhibits tubulin polymerization, leading to mitotic arrest and cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(4-hydroxyphenyl)retinamide typically involves the oxidation of fenretinide. The process includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes with stringent control over reaction parameters to ensure high yield and purity. Encapsulation techniques, such as using human serum albumin nanoparticles, have been explored to enhance the solubility and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-oxo-N-(4-hydroxyphenyl)retinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert it back to fenretinide or other related compounds.
Substitution: The hydroxyl group can participate in substitution reactions to form different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
Major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique biological activities .
Wissenschaftliche Forschungsanwendungen
4-oxo-N-(4-hydroxyphenyl)retinamide has been extensively studied for its applications in:
Chemistry: Used as a model compound for studying retinoid chemistry and reactions.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Demonstrated potential in treating various cancers, including neuroblastoma, ovarian, and breast cancers. .
Industry: Encapsulation in nanoparticles has been explored to improve its therapeutic efficacy and stability.
Wirkmechanismus
The mechanism of action of 4-oxo-N-(4-hydroxyphenyl)retinamide involves multiple pathways:
Tubulin Polymerization Inhibition: It inhibits tubulin polymerization, leading to mitotic arrest and cell death.
Reactive Oxygen Species Generation: Induces apoptosis through the generation of reactive oxygen species.
Endoplasmic Reticulum Stress Response: Activates stress response pathways, leading to cell death.
PKC-δ Activation: Promotes degradation of EZH2 via activation of PKC-δ, leading to proteasomal degradation
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenretinide: The parent compound of 4-oxo-N-(4-hydroxyphenyl)retinamide, used in cancer treatment.
All-trans Retinoic Acid: Another retinoid with similar biological activities but different mechanisms of action.
13-cis Retinoic Acid: Used in acne treatment and cancer therapy, with distinct pharmacological properties.
Uniqueness
This compound is unique due to its dual mechanism of action, involving both tubulin polymerization inhibition and reactive oxygen species generation. This dual action makes it more potent than its parent compound, fenretinide, and effective against fenretinide-resistant cancer cell lines .
Eigenschaften
IUPAC Name |
(2Z,4E,6Z,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,28H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7-,19-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVOGZATHCUFRC-QDZVKJLCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)NC2=CC=C(C=C2)O)\C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3R)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride](/img/structure/B8235072.png)
![3-pyridin-3-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B8235079.png)
![3-pyridin-4-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B8235085.png)



![disodium;N-[8-oxido-6-sulfo-7-[[3-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalen-2-yl]ethanimidate](/img/structure/B8235117.png)
![3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-1-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-2-yl pyridine-3-carboxylate](/img/structure/B8235124.png)
![magnesium;methyl 16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate](/img/structure/B8235125.png)

![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B8235141.png)
![disodium;5-acetamido-3-[(4-acetamidophenyl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B8235149.png)

![trisodium;2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B8235159.png)
